Cas no 2138284-79-2 (Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy-)
Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy-
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- Inchi: 1S/C13H24N2O2/c1-17-10-12(16)15-8-6-13(7-9-15)5-3-2-4-11(13)14/h11H,2-10,14H2,1H3
- InChI Key: KGCISXWRUYMBAO-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC2(CCCCC2N)CC1)COC
Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377197-0.05g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 0.05g |
$1308.0 | 2023-03-02 | ||
| Enamine | EN300-377197-0.1g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 0.1g |
$1371.0 | 2023-03-02 | ||
| Enamine | EN300-377197-0.25g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 0.25g |
$1432.0 | 2023-03-02 | ||
| Enamine | EN300-377197-0.5g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 0.5g |
$1495.0 | 2023-03-02 | ||
| Enamine | EN300-377197-1.0g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377197-2.5g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 2.5g |
$3051.0 | 2023-03-02 | ||
| Enamine | EN300-377197-5.0g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 5.0g |
$4517.0 | 2023-03-02 | ||
| Enamine | EN300-377197-10.0g |
1-{7-amino-3-azaspiro[5.5]undecan-3-yl}-2-methoxyethan-1-one |
2138284-79-2 | 10.0g |
$6697.0 | 2023-03-02 |
Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy-
Research Briefing on Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- (CAS: 2138284-79-2)
Recent advancements in the field of chemical biology and pharmaceutical research have highlighted the significance of novel compounds with potential therapeutic applications. Among these, Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- (CAS: 2138284-79-2) has emerged as a promising candidate due to its unique structural features and biological activity. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.
The compound 2138284-79-2, characterized by its spirocyclic structure and methoxy-substituted ethanone moiety, has garnered attention for its potential role in modulating specific biological targets. Recent literature suggests that this compound may exhibit activity against certain enzymes or receptors involved in disease pathways, making it a valuable scaffold for further medicinal chemistry optimization. Studies have explored its synthetic routes, with particular emphasis on achieving high yields and purity, which are critical for subsequent biological evaluations.
In terms of pharmacological research, preliminary in vitro and in vivo studies have demonstrated that Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- exhibits promising bioactivity profiles. For instance, research has indicated its potential as an inhibitor of key enzymes involved in inflammatory or neurodegenerative processes. Additionally, its pharmacokinetic properties, such as solubility and metabolic stability, have been investigated to assess its suitability as a drug candidate. These findings underscore the compound's versatility and its potential applicability across multiple therapeutic areas.
Further investigations into the mechanism of action of 2138284-79-2 have revealed insights into its interaction with biological targets at the molecular level. Structural-activity relationship (SAR) studies have been conducted to identify critical functional groups that contribute to its efficacy, providing a foundation for the design of derivatives with enhanced potency and selectivity. Computational modeling and molecular docking simulations have also been employed to predict binding modes and optimize the compound's interactions with target proteins.
Despite these promising developments, challenges remain in the development of Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-2-methoxy- as a therapeutic agent. Issues such as scalability of synthesis, potential off-target effects, and formulation stability need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through preclinical and clinical stages, ensuring its translation into viable therapeutic options.
In conclusion, the compound 2138284-79-2 represents a significant area of interest in chemical biology and drug discovery. Its unique structural attributes and biological activity make it a compelling subject for ongoing research. Continued exploration of its therapeutic potential, coupled with advancements in synthetic and analytical methodologies, will be crucial in unlocking its full potential. This briefing serves as a snapshot of the current state of research and highlights the avenues for future investigation in this promising field.
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